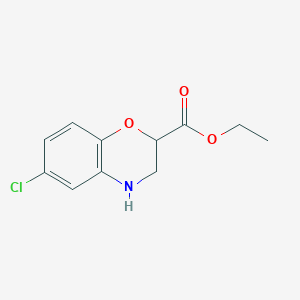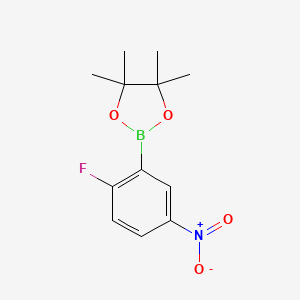
2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle with potential applications in various chemical reactions due to the presence of a boron atom that can act as a Lewis acid. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related boron-containing heterocycles, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing appropriate starting materials and reaction conditions that introduce the fluoro and nitro substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of boron-containing heterocycles is characterized by the presence of a 1,3,2-dioxaborinane ring, which in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, is nearly planar . This planarity suggests that there is delocalization of the formal positive charge within the heterocyclic ring, which could also be expected in the structure of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
The presence of a Lewis acidic boron atom in boron-containing heterocycles can facilitate various chemical reactions. However, the specific reactivity of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed in the provided papers. Nonetheless, the related compound 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane is noted for its unusual degree of hydrolytic stability , which could imply that the compound may also exhibit similar stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing heterocycles can be influenced by their molecular structure. For example, the nearly planar dioxaborinane ring and the delocalization of charge can affect the compound's stability and reactivity . Additionally, the use of 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane as a probe for determining rates of ion pair formations suggests that the fluoro substituent in the compound of interest may also play a role in its physical properties and reactivity in solution.
Applications De Recherche Scientifique
Synthesis and Material Applications
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyenes. Ongoing biological testing aims to identify their therapeutic potential for Neurodegenerative diseases (Das et al., 2015).
Structural and Physical Properties
- Crystal Structure and DFT Study: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied for their crystal structure and conformational properties. Density Functional Theory (DFT) analyses revealed insights into the physicochemical properties of these compounds (Huang et al., 2021).
Organic Chemistry and Polymer Synthesis
- Synthesis of Boron-Containing Polyene Systems: These compounds are used to synthesize boron-capped polyenes, highlighting their role as intermediates in the synthesis of new materials for technological applications, such as displays (Das et al., 2015).
- Precision Synthesis of Poly(3-hexylthiophene): The compound's derivatives played a crucial role in the precision synthesis of poly(3-hexylthiophene), a polymer with potential applications in electronics and material science (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEVKZIXXGDLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397065 | |
| Record name | 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
425378-68-3 | |
| Record name | 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 425378-68-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



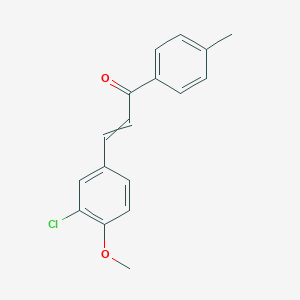
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)
![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)
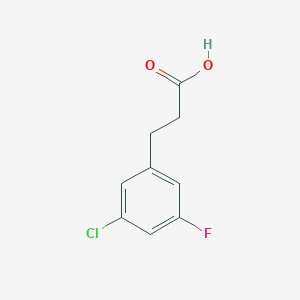
![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)
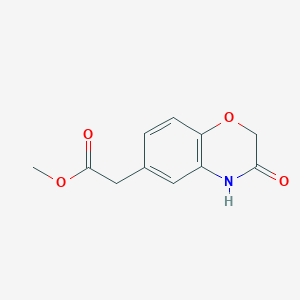
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)
![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)
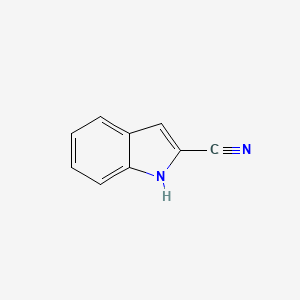
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)
![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)
